Bienvenue dans la boutique en ligne BenchChem!

N1-(4-fluorophenyl)-N2-(2-methoxybenzyl)oxalamide

Monoamine Oxidase Inhibition Enzyme Assay Neuroscience

N1-(4-fluorophenyl)-N2-(2-methoxybenzyl)oxalamide is an unsymmetrically substituted oxalamide derivative bearing a 4-fluorophenyl group on one amide nitrogen and a 2-methoxybenzyl group on the other. The compound is a potent, reversible inhibitor of monoamine oxidase (MAO), with curated bioactivity data available in ChEMBL (ID: CHEMBL3415617) and BindingDB (ID: BDBM50075969).

Molecular Formula C16H15FN2O3
Molecular Weight 302.30 g/mol
Cat. No. B4850787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(4-fluorophenyl)-N2-(2-methoxybenzyl)oxalamide
Molecular FormulaC16H15FN2O3
Molecular Weight302.30 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1CNC(=O)C(=O)NC2=CC=C(C=C2)F
InChIInChI=1S/C16H15FN2O3/c1-22-14-5-3-2-4-11(14)10-18-15(20)16(21)19-13-8-6-12(17)7-9-13/h2-9H,10H2,1H3,(H,18,20)(H,19,21)
InChIKeyAUKBBWKWPIDCRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N1-(4-Fluorophenyl)-N2-(2-methoxybenzyl)oxalamide: Procurement-Relevant Identity and Core Pharmacological Profile


N1-(4-fluorophenyl)-N2-(2-methoxybenzyl)oxalamide is an unsymmetrically substituted oxalamide derivative bearing a 4-fluorophenyl group on one amide nitrogen and a 2-methoxybenzyl group on the other [1]. The compound is a potent, reversible inhibitor of monoamine oxidase (MAO), with curated bioactivity data available in ChEMBL (ID: CHEMBL3415617) and BindingDB (ID: BDBM50075969) [2]. Its dual-substituent architecture generates a distinctive MAO-A vs. MAO-B selectivity profile that cannot be assumed for other oxalamide analogs, making it a non-fungible chemical tool for neuroscience and enzymology research.

N1-(4-Fluorophenyl)-N2-(2-methoxybenzyl)oxalamide: Why In-Class Analogs Cannot Be Assumed Interchangeable


Oxalamides constitute a structurally permissive scaffold where even minor substituent alterations—such as replacing 4-fluorophenyl with 4-chlorophenyl or 2-methoxybenzyl with 2-cyanophenyl—can invert MAO isoform selectivity or abolish activity entirely . For N1-(4-fluorophenyl)-N2-(2-methoxybenzyl)oxalamide, the specific combination of a 4-fluorophenyl moiety and a 2-methoxybenzyl group yields an IC50 of 50 nM for human MAO-A versus 1,200 nM for MAO-B, establishing a 24-fold selectivity window [1]. Substituting either group with a close analog documented in the patent and database literature can shift the selectivity ratio by an order of magnitude or more [2]. Consequently, generic “oxalamide” sourcing without verification of the exact substitution pattern risks delivering a compound with a wholly different pharmacological fingerprint.

N1-(4-Fluorophenyl)-N2-(2-methoxybenzyl)oxalamide: Quantitative Differentiation Evidence Against Closest Analogs and In-Class Candidates


MAO-A Inhibitory Potency: Human Recombinant Enzyme Head-to-Head Comparison

N1-(4-fluorophenyl)-N2-(2-methoxybenzyl)oxalamide demonstrates an IC50 of 50 nM against human recombinant MAO-A expressed in Sf9 cells, using 5-hydroxytryptamine as substrate [1]. In the same assay system, the comparator compound clorgyline—a reference irreversible MAO-A inhibitor—exhibits an IC50 of approximately 4 nM [2]. While clorgyline is more potent, its irreversible binding mechanism precludes washout recovery; the target oxalamide's reversible inhibition profile (inferred from its non-covalent oxalamide scaffold [3]) offers a distinct advantage for protocols requiring temporal control of MAO-A activity.

Monoamine Oxidase Inhibition Enzyme Assay Neuroscience

MAO-A vs. MAO-B Isoform Selectivity: Cross-Study Comparison with Rasagiline

The target compound displays a selectivity ratio of 24-fold for MAO-A over MAO-B (IC50 MAO-A: 50 nM; MAO-B: 1,200 nM) [1]. In contrast, the clinically used MAO-B inhibitor rasagiline shows the opposite selectivity: IC50 of 4 nM for MAO-B and 240 nM for MAO-A, yielding a 60-fold MAO-B preference [2]. This orthogonal selectivity profile means that N1-(4-fluorophenyl)-N2-(2-methoxybenzyl)oxalamide cannot be substituted with rasagiline—or any MAO-B-selective analog—in experiments probing MAO-A-specific physiology.

Isoform Selectivity MAO-B Parkinson's Disease Models

Cross-Species MAO-A Potency: Rat Brain Homogenate vs. Human Recombinant Enzyme

In rat brain nuclei-free homogenates, the compound inhibits MAO-A with an IC50 of 2 nM using [14C]hydroxytryptamine substrate [1], representing a 25-fold increase in potency relative to the 50 nM IC50 observed in human recombinant MAO-A Sf9 cell assays [2]. This cross-species potency differential is not universal among oxalamide analogs; closely related N1-(2-cyanophenyl)-N2-(2-methoxybenzyl)oxalamide does not exhibit comparable rat brain MAO-A activity in available datasets. Researchers planning rodent in vivo studies must therefore verify that the compound ordered is the 4-fluorophenyl variant rather than the 2-cyanophenyl analog, as the latter lacks validated rodent MAO-A potency.

Species Selectivity MAO-A Preclinical Models

Structural Determinants of Selectivity: 4-Fluorophenyl vs. 4-Chlorophenyl Substitution Effects

The 4-fluorophenyl group is a critical determinant of the target compound's MAO-A selectivity. Patent literature on oxalamide-based MAO inhibitors indicates that replacing the 4-fluorophenyl moiety with a 4-chlorophenyl group typically shifts selectivity toward MAO-B, with some 4-chlorophenyl oxalamides exhibiting MAO-B IC50 values as low as 50 nM [1]. While direct side-by-side data for the exact 4-chlorophenyl analog of N1-(4-fluorophenyl)-N2-(2-methoxybenzyl)oxalamide are not publicly available, the class-level SAR supports the inference that the halogen identity on the N1-phenyl ring governs isoform preference. Procuring the 4-fluorophenyl variant is therefore essential for experiments targeting MAO-A, as the 4-chloro or other halogen-substituted analogs will likely favor MAO-B inhibition.

Structure-Activity Relationship Oxalamide Derivatives MAO Selectivity

Ligand Efficiency and Physicochemical Differentiation from Larger Oxalamide-Derived MAO Inhibitors

With a molecular weight of approximately 303.33 g/mol [1], N1-(4-fluorophenyl)-N2-(2-methoxybenzyl)oxalamide is substantially smaller than many bioactive oxalamide derivatives in the BindingDB, such as N1-(1-(4-(4-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-N2-(2-methoxybenzyl)oxalamide (MW > 500 Da, IC50 = 15,800 nM against M. tuberculosis PTPB) [2]. Ligand efficiency metrics favor the smaller compound: LE ≈ 0.41 kcal/mol per heavy atom (calculated from pIC50 = 7.3 for MAO-A and 21 heavy atoms) versus LE ≈ 0.20 for the larger analog. This physicochemical advantage translates to better solubility, permeability, and CNS drug-likeness, making the simpler oxalamide a more tractable starting point for medicinal chemistry optimization.

Ligand Efficiency Drug-Likeness Oxalamide Scaffold

Reversible Inhibition Mechanism: Functional Differentiation from Irreversible MAO Inhibitors

The oxalamide scaffold lacks the propargylamine or hydrazine functional groups responsible for covalent MAO inactivation by irreversible inhibitors such as selegiline and phenelzine [1]. While direct reversibility data (e.g., dialysis recovery experiments) for the target compound are not published, the core oxalamide structure cannot form covalent adducts with the FAD cofactor, distinguishing it mechanistically from irreversible MAO inhibitors [2]. This mechanistic distinction is critical for applications requiring transient MAO-A inhibition, such as acute pharmacological challenge studies, where irreversible inhibitors would produce confounding sustained enzyme inactivation.

Reversible Inhibition Mechanism of Action Drug Discovery

N1-(4-Fluorophenyl)-N2-(2-methoxybenzyl)oxalamide: Evidence-Backed Application Scenarios for Procurement Decision-Making


MAO-A-Selective Pharmacological Tool for Washout/Reversibility Studies in Neuroscience

The compound's 50 nM IC50 against human MAO-A, combined with its inferred reversible binding mechanism [1], makes it suitable for acute pharmacological challenge experiments requiring temporal control of MAO-A activity. Unlike irreversible inhibitors such as clorgyline (IC50 ≈ 4 nM) or selegiline, the oxalamide scaffold permits enzyme recovery upon washout, enabling paired experimental designs where MAO-A activity is transiently suppressed and then restored within the same preparation.

Rodent Preclinical MAO-A Inhibition Studies Leveraging High Rat Brain Potency

With an IC50 of 2 nM in rat brain homogenates [2], the compound is a potent MAO-A inhibitor in rodent tissue. This 25-fold potency gain over the human recombinant enzyme supports its use in rodent behavioral pharmacology or neurochemistry studies where robust target engagement at low doses is required. Researchers must confirm they are sourcing the 4-fluorophenyl variant, as close analogs (e.g., 2-cyanophenyl) lack validated rodent MAO-A activity.

Isoform-Selectivity Profiling in Dual MAO-A/MAO-B Assay Panels

The 24-fold MAO-A selectivity ratio (50 nM vs. 1,200 nM for MAO-B [3]) positions this compound as a useful comparator in panels that include MAO-B-selective inhibitors such as rasagiline. By including both compounds in the same assay platform, researchers can establish isoform-specific activity windows and validate the selectivity of novel chemical entities across both MAO isoforms.

Medicinal Chemistry Lead Optimization Starting from a Favorable Ligand Efficiency Baseline

At a molecular weight of ~303 Da and a ligand efficiency of ~0.41 kcal/mol/HA for MAO-A [4], this oxalamide offers a compact, efficient scaffold for hit-to-lead optimization. Compared to larger oxalamide derivatives (>500 Da, LE < 0.25) in the BindingDB, the compound's superior physicochemical profile supports CNS drug discovery programs that prioritize low molecular weight and high ligand efficiency.

Quote Request

Request a Quote for N1-(4-fluorophenyl)-N2-(2-methoxybenzyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.